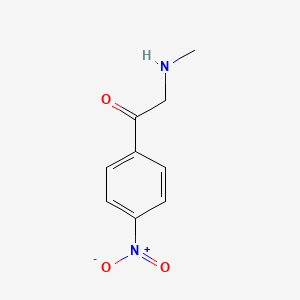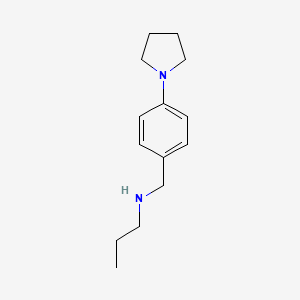
n-(4-(Pyrrolidin-1-yl)benzyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(4-(Pyrrolidin-1-yl)benzyl)propan-1-amine: is a compound that features a pyrrolidine ring attached to a benzyl group, which is further connected to a propan-1-amine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(Pyrrolidin-1-yl)benzyl)propan-1-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors.
Attachment of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions.
Introduction of the Propan-1-amine Chain: The final step involves the attachment of the propan-1-amine chain through reductive amination or similar reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the amine to an amide.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amides and other reduced forms.
Substitution: Formation of various substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis to create more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the development of novel polymers and resins.
Mécanisme D'action
The mechanism of action of n-(4-(Pyrrolidin-1-yl)benzyl)propan-1-amine involves its interaction with specific molecular targets. The pyrrolidine ring and benzyl group contribute to its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
n-(4-(Pyrrolidin-1-yl)benzyl)ethan-1-amine: Similar structure but with an ethan-1-amine chain instead of propan-1-amine.
n-(4-(Pyrrolidin-1-yl)benzyl)methan-1-amine: Features a methan-1-amine chain.
Uniqueness:
- The propan-1-amine chain in n-(4-(Pyrrolidin-1-yl)benzyl)propan-1-amine provides distinct physicochemical properties, such as increased hydrophobicity and steric bulk, which can influence its biological activity and interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C14H22N2 |
|---|---|
Poids moléculaire |
218.34 g/mol |
Nom IUPAC |
N-[(4-pyrrolidin-1-ylphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C14H22N2/c1-2-9-15-12-13-5-7-14(8-6-13)16-10-3-4-11-16/h5-8,15H,2-4,9-12H2,1H3 |
Clé InChI |
PEWRCNDUXJRWQO-UHFFFAOYSA-N |
SMILES canonique |
CCCNCC1=CC=C(C=C1)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


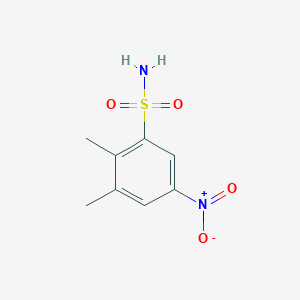
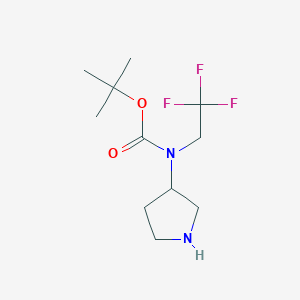
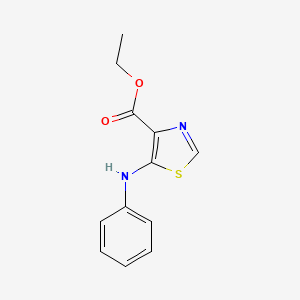
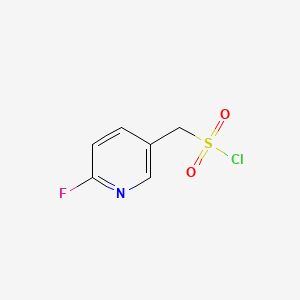
![5-[2-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13525434.png)
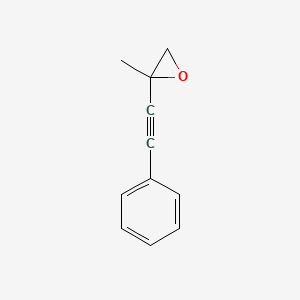
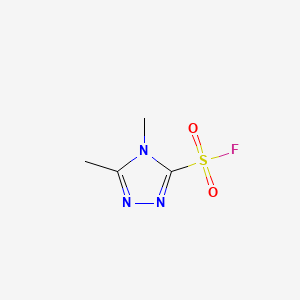

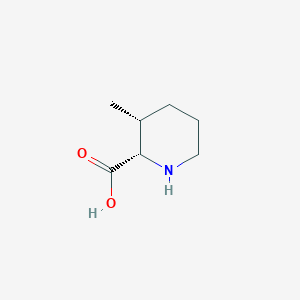
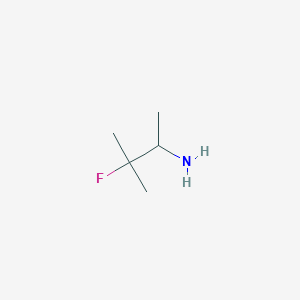
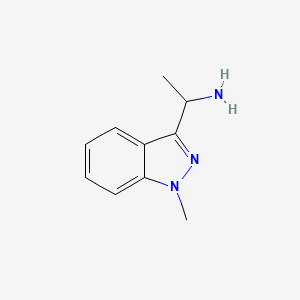

![Methyl[3-(methylsulfanyl)butan-2-yl]amine](/img/structure/B13525477.png)
